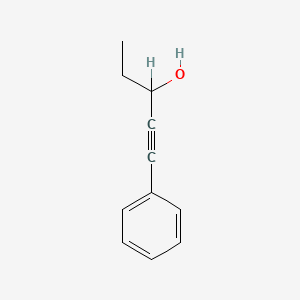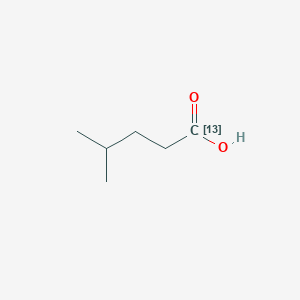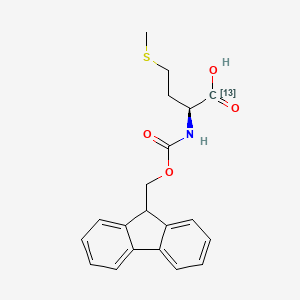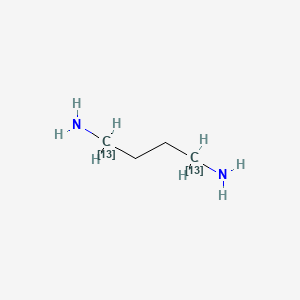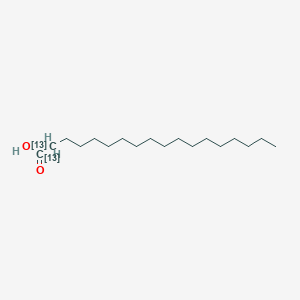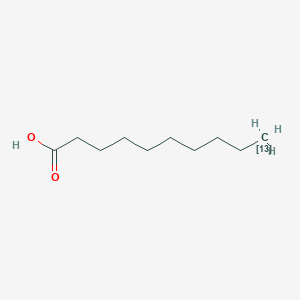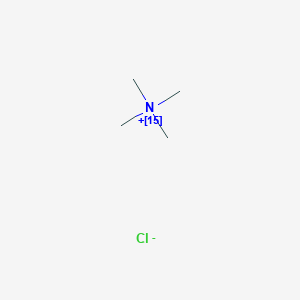
Lauric acid-1,12-13C2
Vue d'ensemble
Description
Lauric acid-1,12-13C2 is a variant of lauric acid where the first and twelfth carbon atoms are isotopically labeled with Carbon-13 . It has a molecular weight of 202.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of Lauric acid-1,12-13C2 is C10 (13C)2H24O2 . This indicates that it is a lauric acid molecule with two of its carbon atoms replaced by Carbon-13 .Physical And Chemical Properties Analysis
The physical and chemical properties of Lauric acid-1,12-13C2 include a molecular weight of 202.30 . The boiling point is not specified .Applications De Recherche Scientifique
Energy Storage Applications
Lauric acid, often studied in combination with other fatty acids, shows promise as a phase change material (PCM) for low-temperature heating applications. When mixed with myristic acid, the eutectic mixture has a melting temperature suitable for solar energy storage applications, like solar space heating and greenhouse heating (Keleş, Kaygusuz, & Sari, 2005). Similarly, a combination of lauric and palmitic acids forms a eutectic mixture that can potentially be used for low-temperature thermal energy storage (Tunçbilek, Sari, Tarhan, Ergunes, & Kaygusuz, 2005).
Biomedical Applications
In the biomedical field, lauric acid encapsulated in a silica shell has been studied for its potential in chemo-thermal therapy against breast cancer cells. This research underscores the dual action of lauric acid in cancer treatment, leveraging both its inherent anticancer properties and its ability to induce hyperthermal stress (De Matteis, Cascione, De Giorgi, Leporatti, & Rinaldi, 2019).
Material Science
In material science, lauric diacid, or 1,12-dodecanedioic acid, has been utilized to develop copolyesters. These materials exhibit varied properties based on lauric diacid content, showing potential in applications requiring specific thermal and mechanical characteristics (Chen, Saada, Liu, Na, & Zhu, 2017).
Agricultural Applications
In agriculture, lauric acid has been identified as a bioactive component in crown daisy root exudate. It significantly impacts nematode chemotaxis and disrupts the expression of key nematode genes, showing potential as a natural agent against nematode infestation in crops (Dong, Li, Huang, Gao, Zhong, Zheng, & Zuo, 2013).
Environmental and Chemical Studies
Lauric acid has been studied for its stability under high pressure, which is informative for the stability and ordering of compressed supercrystals of nanocrystals. This research contributes to understanding the behavior of lauric acid in various industrial and environmental conditions (Albahrani, Simon, Ayrinhac, Gauthier, Decremps, Lisiecki, Constanzo, & Colomban, 2019).
Antimicrobial Applications
The antimicrobial activity of lauric acid has been extensively studied, particularly against Propionibacterium acnes, the bacterium responsible for acne. Research shows that lauric acid incorporated into liposomes enhances its antimicrobial activity, suggesting potential use in treating acne and other related skin conditions (Yang, Pornpattananangkul, Nakatsuji, Chan, Carson, Huang, & Zhang, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(1,12-13C2)dodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1+1,12+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-WVMORIOASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CCCCCCCCCC[13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745702 | |
| Record name | (1,12-~13~C_2_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lauric acid-1,12-13C2 | |
CAS RN |
287111-12-0 | |
| Record name | (1,12-~13~C_2_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287111-12-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanol, 2-[(1-methylheptyl)amino]-](/img/structure/B3333964.png)
![Cobalt(2+);2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B3333965.png)

![Tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+)](/img/structure/B3333983.png)
